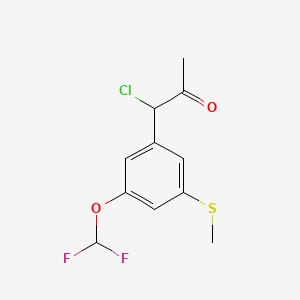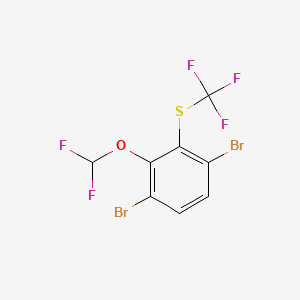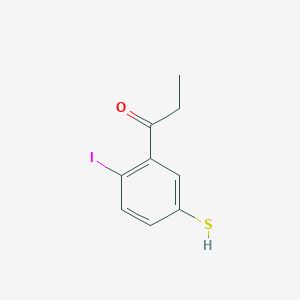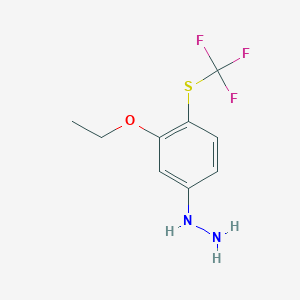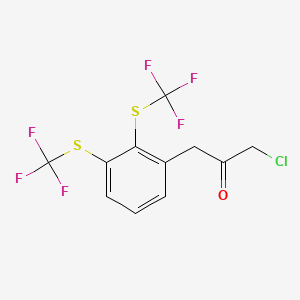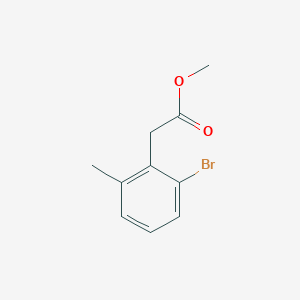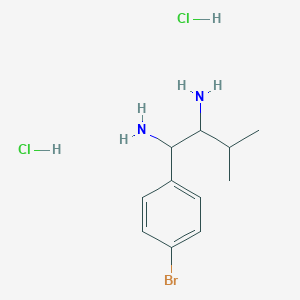
3-Boc-amino-2-methyl-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-amino-2-methyl-propylamine is a compound that belongs to the class of amines, specifically a Boc-protected amine. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-2-methyl-propylamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by various catalysts or even under catalyst-free conditions . The general reaction scheme is as follows: [ \text{R-NH}_2 + \text{(Boc)}_2\text{O} \rightarrow \text{R-NH-Boc} + \text{CO}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and ultrasound irradiation, has been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 3-Boc-amino-2-methyl-propylamine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Reduction and Oxidation: The compound can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reduction: Sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohol.
Major Products Formed:
Deprotection: The major product is the free amine.
Reduction: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
3-Boc-amino-2-methyl-propylamine is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Boc-amino-2-methyl-propylamine primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are largely determined by the context in which the compound is used .
Comparación Con Compuestos Similares
- 3-Boc-amino-propylamine
- 3-Boc-amino-2-ethyl-propylamine
- 3-Boc-amino-2-methyl-butylamine
Comparison: 3-Boc-amino-2-methyl-propylamine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other Boc-protected amines. Its methyl group provides steric hindrance, which can influence its reactivity in certain chemical reactions .
Propiedades
Fórmula molecular |
C9H20N2O2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
tert-butyl 4-hydrazinyl-3-methylbutanoate |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-11-10)5-8(12)13-9(2,3)4/h7,11H,5-6,10H2,1-4H3 |
Clave InChI |
INYWMHDZCHFEJT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC(C)(C)C)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


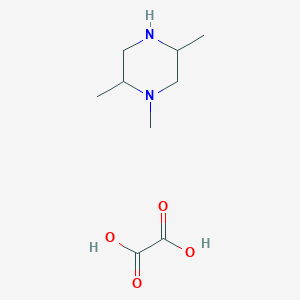
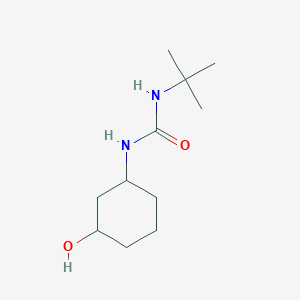
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)

![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)
